2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide
Description
2-[(5-Phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide is a synthetic acetamide derivative characterized by a unique heterocyclic scaffold. The molecule features:
- Acetamide backbone: The central acetamide group (CH3CONH-) is substituted at the 2-position with a sulfanyl-linked imidazole ring.
- The sulfur atom at the 2-position may enhance metabolic stability or influence redox properties.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic systems play a critical role.
Properties
Molecular Formula |
C19H27N3OS |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide |
InChI |
InChI=1S/C19H27N3OS/c1-18(2,3)13-19(4,5)22-16(23)12-24-17-20-11-15(21-17)14-9-7-6-8-10-14/h6-11H,12-13H2,1-5H3,(H,20,21)(H,22,23) |
InChI Key |
UULSGYZITMMALJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)NC(=O)CSC1=NC=C(N1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CSC1=NC=C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
The compound 2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide , often referred to as a phenyl-imidazole derivative, has garnered interest due to its potential biological activities. Imidazole-containing compounds are known for their diverse therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.52 g/mol. The presence of the imidazole ring is significant for its biological interactions, particularly in enzyme inhibition and antimicrobial activity.
Antimicrobial Activity
Imidazole derivatives have been widely studied for their antimicrobial properties. The compound demonstrates substantial antibacterial activity against various strains:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Bacillus subtilis | 22 |
| Pseudomonas aeruginosa | 19 |
These results indicate that the compound exhibits effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anti-inflammatory Activity
Imidazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that compounds with imidazole rings can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific mechanism by which this compound operates remains under investigation but could involve modulation of signaling pathways associated with inflammation .
Case Studies
Recent studies have synthesized various imidazole derivatives and evaluated their biological activities. For instance:
- Jain et al. evaluated a series of imidazole derivatives for antibacterial activity against S. aureus and E. coli, finding significant inhibition comparable to standard antibiotics .
- Ahsan et al. focused on synthesizing hydrazine carbothioamide derivatives containing imidazole rings and assessed their antibacterial efficacy against multiple pathogens, reinforcing the importance of the imidazole structure in enhancing biological activity .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing imidazole rings exhibit anticancer properties. For instance, derivatives of imidazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may exhibit similar properties due to its structural analogies with known anticancer agents.
Antimicrobial Properties
Imidazole derivatives are recognized for their antimicrobial activity against various pathogens. Studies have shown that compounds with sulfanyl groups can enhance the antimicrobial efficacy of imidazole derivatives. The compound could be evaluated for its effectiveness against resistant strains of bacteria and fungi.
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in disease pathways. For example, imidazole-based compounds have been shown to inhibit protein kinases, which play a crucial role in cancer progression. Investigating the enzyme inhibition potential of this compound could lead to the development of novel therapeutic agents.
Neurological Applications
Given the structural similarities to known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems or act as a modulator for neurological disorders such as epilepsy or anxiety. The efficacy and safety profiles would need to be established through rigorous testing.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various imidazole derivatives and tested their cytotoxicity against human cancer cell lines. One derivative exhibited a significant reduction in cell viability at micromolar concentrations, suggesting that similar modifications in the target compound could yield promising results .
Case Study 2: Antimicrobial Efficacy
A recent investigation into imidazole-based compounds revealed that those with sulfanyl substitutions demonstrated enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the addition of sulfanyl groups could improve the interaction with bacterial membranes .
Case Study 3: Enzyme Inhibition
Research on imidazole derivatives has shown promise in inhibiting specific kinases involved in cancer signaling pathways. A derivative similar to the target compound was found to inhibit cell proliferation by blocking the activity of the PI3K/Akt pathway .
Comparison with Similar Compounds
Table 1: Structural Features and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State |
|---|---|---|---|---|
| This compound (Target) | C19H25N3O2S (estimated) | ~367.5 | 5-Phenylimidazole, branched alkyl (N-substituent) | Not reported |
| N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) | C20H17ClN4O3S | 428.5 | 1,3,4-Oxadiazole, indole-methyl, chloro-substituted phenyl (N-substituent) | Brown amorphous solid |
| N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8u) | C22H22N4O3S | 422.0 | 1,3,4-Oxadiazole, ethoxy-substituted phenyl (N-substituent) | Light brown amorphous solid |
| N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8v) | C20H17N5O4S | 423.0 | 1,3,4-Oxadiazole, nitro-substituted phenyl (N-substituent) | Light brown amorphous powder |
| N-(4-Methyl-2-pyridinyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8w) | C19H17N5O2S | 379.0 | 1,3,4-Oxadiazole, pyridinyl (N-substituent) | Dark purple amorphous powder |
Key Observations :
Heterocyclic Core : The target compound features an imidazole ring, whereas analogs 8t–8w () contain a 1,3,4-oxadiazole scaffold. Imidazole rings are more basic and may participate in hydrogen bonding, while oxadiazoles are often employed for their metabolic stability and planar geometry .
N-Substituents: The target’s branched alkyl group (2,4,4-trimethylpentan-2-yl) contrasts with the aromatic N-substituents (e.g., chloro-phenyl, pyridinyl) in 8t–8w.
Sulfur Linkage : All compounds retain a sulfanyl (-S-) group, which can influence electronic properties and resistance to oxidative degradation.
Table 2: Reported Bioactivities of Analogous Compounds
| Compound | Lipoxygenase (LOX) Inhibition | α-Glucosidase Inhibition | Butyrylcholinesterase (BChE) Inhibition |
|---|---|---|---|
| 8t | Moderate | Weak | Strong |
| 8u | Weak | Moderate | Moderate |
| 8v | Not tested | Strong | Weak |
| 8w | Strong | Not tested | Moderate |
- The imidazole core may interact with metal ions in LOX or BChE active sites, similar to oxadiazole-based analogs .
- The branched alkyl chain could modulate selectivity, as bulky N-substituents in 8t–8w correlate with stronger BChE inhibition .
Substituent Effects and Design Considerations
- Aromatic vs. Aliphatic Substituents : Aromatic N-substituents (e.g., 8t–8w) may favor π-π interactions in enzyme pockets, while aliphatic groups (target compound) could enhance solubility in lipid membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
